[(2-Methoxyphenyl)methyl]urea
Overview
Description
Mechanism of Action
Target of Action
Compounds containing urea bridges have been used in the design of novel triazone analogues that act on transient receptor potential (trp) channels .
Mode of Action
For instance, some urea derivatives have been shown to inhibit TRP channels .
Biochemical Pathways
Given the potential interaction with trp channels, it is plausible that this compound could influence calcium signaling pathways, as trp channels are known to play a crucial role in these pathways .
Result of Action
If the compound does indeed interact with trp channels, it could potentially influence a variety of cellular processes, including ion homeostasis and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxyphenyl)methyl]urea can be achieved through the nucleophilic addition of 2-methoxybenzylamine to potassium isocyanate in water. This method is catalyst-free and scalable, making it suitable for industrial production. The reaction proceeds efficiently in water without the need for organic co-solvents, resulting in high yields and chemical purity .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the reaction of 2-methoxybenzylamine with phosgene to generate the corresponding isocyanate, which then reacts with ammonia to form the desired urea derivative. This method, although effective, poses environmental and safety concerns due to the use of phosgene .
Chemical Reactions Analysis
Types of Reactions
[(2-Methoxyphenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxybenzylurea.
Reduction: Formation of 2-methoxybenzylamine.
Substitution: Formation of various substituted benzylureas depending on the substituent used.
Scientific Research Applications
[(2-Methoxyphenyl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a protective group for amines in peptide synthesis.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxybenzyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2-Methylbenzyl)urea: Similar structure but with a methyl group instead of a methoxy group.
N-(2-Chlorobenzyl)urea: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
[(2-Methoxyphenyl)methyl]urea is unique due to the presence of the methoxy group, which enhances its reactivity and provides additional sites for chemical modifications. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
(2-methoxyphenyl)methylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNUTQQQAPBRAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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